5-[(Diethylamino)methyl]thiophene-2-carboxylic acid 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659047
InChI: InChI=1S/C10H15NO2S/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC14659047

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid -

Specification

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
IUPAC Name 5-(diethylaminomethyl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C10H15NO2S/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Standard InChI Key XCULDPCOTWRRAU-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC1=CC=C(S1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted at the 2-position with a carboxylic acid group (COOH-\text{COOH}) and at the 5-position with a diethylaminomethyl moiety (CH2N(C2H5)2-\text{CH}_2\text{N}(\text{C}_2\text{H}_5)_2). The presence of both electron-withdrawing (carboxylic acid) and electron-donating (tertiary amine) groups creates a polarized electronic environment, influencing its reactivity and solubility .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1431964-13-4
Molecular FormulaC10H16ClNO2S\text{C}_{10}\text{H}_{16}\text{ClNO}_2\text{S}
Molecular Weight249.75 g/mol
IUPAC Name5-[(Diethylamino)methyl]thiophene-2-carboxylic acid
MDL NumberMFCD25371246

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 5-[(diethylamino)methyl]thiophene-2-carboxylic acid likely involves multi-step routes common to functionalized thiophenes:

Step 1: Thiophene Ring Formation
The Gewald reaction—a condensation of α-methylene carbonyl compounds, elemental sulfur, and cyanoacetates—is widely used to construct 2-aminothiophene scaffolds. For this compound, a 2-carboxythiophene precursor may be synthesized via modified Gewald conditions .

StepReaction TypeReagents/ConditionsYield*
1Gewald ReactionCyanoacetate, S8_8, EtOH, Δ60–70%
2Mannich ReactionHCHO, Et2_2NH, HCl, RT80–85%
3OxidationKMnO4_4, H2_2O, Δ65–75%
*Theoretical yields based on analogous syntheses .

Industrial Manufacturing Considerations

Scale-up production would optimize parameters such as:

  • Continuous Flow Systems: To enhance heat/mass transfer during exothermic steps like the Mannich reaction.

  • Catalytic Methods: Transition metal catalysts (e.g., Cu, Pd) could improve regioselectivity in substitution reactions.

  • Green Chemistry Principles: Solvent recovery systems and alternative reagents (e.g., immobilized enzymes) to reduce waste .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its ionizable groups:

  • Aqueous Solubility: Moderate in acidic/basic media due to carboxylic acid deprotonation (pKa4.2\text{p}K_a \approx 4.2) and amine protonation (pKa9.8\text{p}K_a \approx 9.8).

  • Organic Solvents: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in alcohols.

Stability studies of analogous compounds indicate:

  • Thermal Decomposition: Onset at ~200°C under nitrogen.

  • Photostability: Susceptible to UV-induced degradation; requires amber glass storage .

Crystallographic Data

Though single-crystal X-ray data is unavailable, molecular modeling predicts:

  • Dihedral Angles: ~30° between thiophene ring and carboxyl group.

  • Hydrogen Bonding: Carboxylic acid dimers in solid state; amine group participates in intermolecular H-bonding.

Activity TypePotential TargetIC50_{50}* (µM)
AnticancerTopoisomerase II15–25
Anti-inflammatoryCOX-2 Inhibition10–20
AntimicrobialBacterial DNA Gyrase30–50
*Estimated ranges based on structural analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

  • Ligand Design: Chelating agent for metal-catalyzed therapeutic agents.

Materials Science Applications

  • Organic Semiconductors: Thiophene derivatives are key in OLEDs and OFETs due to π-conjugation.

  • Coordination Polymers: Carboxylate group enables metal-organic framework (MOF) construction .

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships

CompoundSubstituentLogPWater Solubility (mg/mL)
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid-CH2_2N(Et)2_21.82.1
5-[(Methylamino)methyl]thiophene-2-carboxylic acid-CH2_2NH(Me)0.95.7
5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxy. acid-CH2_2O(C6_6H3_3F2_2)3.20.3
Data highlights how alkylamine chains enhance solubility relative to aromatic ethers .

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